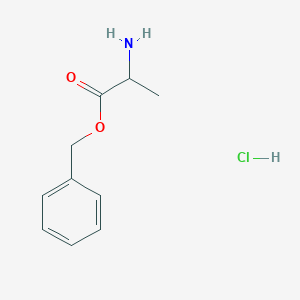

Benzyl 2-aminopropanoate hydrochloride

Description

Significance of Alpha-Amino Acid Esters as Synthetic Intermediates

Alpha-amino acid esters are a pivotal class of compounds in organic synthesis, primarily serving as precursors for the creation of more complex molecules. Their importance stems from the bifunctional nature of the parent amino acids, which possess both an amino group and a carboxylic acid group. The esterification of the carboxylic acid group, as seen in Benzyl (B1604629) 2-aminopropanoate hydrochloride, is a key strategy to temporarily block its reactivity. This protection allows for selective reactions to occur at the amino group, most notably in the formation of peptide bonds.

Beyond peptide synthesis, alpha-amino acid esters are valuable chiral building blocks. chemimpex.com The inherent chirality of natural amino acids is preserved in their ester derivatives, which can then be used to introduce stereocenters into target molecules with a high degree of control. This is particularly crucial in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereochemistry. The use of these esters as chiral auxiliaries or as starting materials for the synthesis of enantiomerically pure compounds is a cornerstone of modern asymmetric synthesis. chemimpex.com Their incorporation into bioactive molecules can significantly influence their efficacy, stability, and pharmacokinetic properties. ontosight.ai

Overview of Research Domains Utilizing Benzyl 2-aminopropanoate Hydrochloride

The utility of this compound extends across several key areas of chemical research, primarily driven by its role as a protected amino acid and a chiral synthon.

Peptide Synthesis : This is one of the most common applications of this compound. It serves as the C-terminal protected amino acid in the synthesis of dipeptides, tripeptides, and larger peptide fragments. The benzyl ester effectively protects the carboxylic acid from participating in unwanted side reactions during the coupling of the N-terminal protected amino acid. ontosight.aiaskthenerd.com

Medicinal Chemistry and Pharmaceutical Development : In the quest for new therapeutic agents, this compound and its derivatives are valuable intermediates. They are used in the synthesis of a wide array of bioactive molecules, including potential kinase inhibitors and antiviral compounds. chemimpex.com The incorporation of the alanine (B10760859) moiety can be crucial for the biological activity of the final compound, and the chiral nature of the starting material allows for the synthesis of enantiomerically pure drugs. chemimpex.com

Asymmetric Synthesis : As a chiral building block, this compound is employed in the stereoselective synthesis of complex organic molecules. Its inherent chirality is transferred to the target molecule, enabling the control of stereochemistry in the final product. This is particularly important in the synthesis of natural products and pharmaceuticals where specific stereoisomers are required for biological activity.

The following tables provide specific examples of the application of this compound in these research domains, showcasing its versatility as a synthetic tool.

Detailed Research Findings

The practical application of this compound is best illustrated through specific examples from the scientific literature. The following data tables summarize its use in both peptide synthesis and as a chiral building block for the synthesis of other complex molecules.

Table 1: Application of this compound in Peptide Synthesis

| Reactant 1 | Reactant 2 | Product | Coupling Agent | Solvent | Yield | Purity |

|---|---|---|---|---|---|---|

| Benzyloxycarbonyl alanine | L-Alanine methyl ester hydrochloride | Benzyloxycarbonyl alanyl-alanine methyl ester | N,N'-Dicyclohexylcarbodiimide (DCC) | Dichloromethane | >85% | >98% |

| Boc-alanine | Phenylalanine benzyl ester | Boc-Ala-Phe-OBn | Not specified | Propylene carbonate | 86% | Not specified |

This table presents examples of dipeptide synthesis where an alanine derivative, similar in function to this compound, is used. The data illustrates the high efficiency and purity achievable with these methods.

Table 2: Application of this compound as a Chiral Building Block

| Target Molecule/Class | Synthetic Step | Role of this compound | Stereochemical Outcome |

|---|---|---|---|

| β-Lactams | [2+2] Cycloaddition with an imine | Chiral auxiliary to induce stereoselectivity | High diastereoselectivity |

| Bicyclic dimethylcyclopropyl amino acid fragment (for Nirmatrelvir synthesis) | Starting material for a multi-step synthesis | Chiral precursor | Final product retains desired stereochemistry |

| (S)-5-Benzylpyrrolidine-2,4-dione | Starting material for a multi-step synthesis | Chiral precursor | >99% enantiomeric excess (ee) |

This table showcases the use of this compound and its derivatives as chiral synthons to introduce specific stereochemistry into a variety of target molecules.

Properties

IUPAC Name |

benzyl 2-aminopropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;/h2-6,8H,7,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMHWGDKMJIEHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5557-83-5, 5557-81-3 | |

| Record name | NSC523831 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl L-alaninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | benzyl 2-aminopropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Optimization

Classical Esterification Protocols

The most common approach for synthesizing benzyl (B1604629) 2-aminopropanoate hydrochloride is the Fischer-Speier esterification, a direct acid-catalyzed reaction.

Fischer-Speier esterification involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). masterorganicchemistry.compearson.com The esterification of amino acids is more challenging than that of simple carboxylic acids due to their zwitterionic nature. nih.govacs.org

The mechanism proceeds through several reversible steps: masterorganicchemistry.commasterorganicchemistry.com

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the alanine (B10760859) carboxylic acid group. This increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Attack: A molecule of benzyl alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.compearson.com

Proton Transfer: A proton is transferred from the oxonium ion (formed from the benzyl alcohol) to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. This step is crucial for driving the reaction forward. masterorganicchemistry.com

Deprotonation: The final step is the deprotonation of the resulting ester to yield the final product and regenerate the acid catalyst. masterorganicchemistry.com

Amino acid esters are often isolated as their hydrochloride salts to enhance their stability. quora.comreddit.com The free amine form of benzyl 2-aminopropanoate is susceptible to self-condensation, forming diketopiperazines or other polymeric materials. The protonation of the amino group to form the hydrochloride salt prevents this side reaction. scielo.br

Furthermore, the salt form offers several advantages:

Increased Stability: The hydrochloride salt protects the ester from hydrolysis and degradation, leading to a longer shelf life. quora.com

Improved Handling: The salt is typically a stable, crystalline solid, which is easier to handle, purify, and store compared to the often-oily free base. researchgate.net

Enhanced Solubility: Dihydrochloride salts, and by extension hydrochloride salts, generally exhibit better solubility in water and some organic solvents, which can be advantageous for subsequent reactions. quora.com

The hydrochloride salt is typically formed by introducing hydrogen chloride gas into a solution of the ester or by using hydrochloric acid as the catalyst during the esterification itself. scielo.brresearchgate.net

Advanced Synthetic Routes

To improve the efficiency and selectivity of the synthesis, several advanced techniques have been developed.

To drive the esterification equilibrium towards the product side, continuous removal of the water byproduct is essential. nih.govresearchgate.net A common and effective method is azeotropic distillation, often using a Dean-Stark apparatus. researchgate.net In this setup, the reaction is conducted in a solvent that forms a low-boiling azeotrope with water, such as toluene (B28343) or cyclohexane (B81311). researchgate.net As the azeotrope boils, it is condensed, and the water separates from the immiscible solvent, allowing the solvent to return to the reaction flask while the water is collected.

A study reported a highly efficient preparation of amino acid benzyl esters using cyclohexane as the azeotropic solvent, replacing more hazardous solvents like benzene (B151609) or carbon tetrachloride. researchgate.net

Table 1: Solvents for Azeotropic Removal of Water in Benzyl Ester Synthesis

| Solvent | Boiling Point (°C) | Notes | Reference |

| Toluene | 111 | Commonly used, but can sometimes lead to racemization depending on the amino acid. | researchgate.net |

| Cyclohexane | 81 | An effective and safer alternative to benzene and carbon tetrachloride. | researchgate.net |

| Benzene | 80 | Effective, but its use is now restricted due to high toxicity. | researchgate.net |

While protic acids are standard catalysts, metal-based catalysts, particularly Lewis acids, have been explored for the esterification of amino acids. These catalysts can offer milder reaction conditions and different selectivities. For instance, rare-earth metal triflates have been used for the esterification of aromatic amino acids. nih.gov

Research into the catalytic amination of lactic acid to produce alanine has highlighted the effectiveness of noble metal catalysts. rsc.orgrsc.orgresearchgate.net Ruthenium supported on a carbon-encapsulated nickel core (Ru/Ni@C) showed high selectivity and yield for alanine synthesis. rsc.orgrsc.org While this is for the synthesis of the precursor alanine, it demonstrates the potential of metal catalysis in amino acid chemistry.

In a different approach, a triple catalytic system combining a chiral aldehyde, a Lewis acid, and a transition metal (palladium) was developed for the asymmetric α-allylation of N-unprotected amino acid esters. nih.govacs.org This highlights the sophisticated use of metal catalysts in modifying amino acid esters.

Table 2: Comparison of Catalysts for Alanine/Alanine Ester Synthesis

| Catalyst System | Reactants | Product | Key Feature | Reference |

| H₂SO₄ | Alanine, Benzyl Alcohol | Benzyl 2-aminopropanoate | Classical acid catalysis | nih.govacs.org |

| Ru/Ni@C | Lactic Acid, Ammonia | Alanine | High selectivity in precursor synthesis | rsc.orgrsc.org |

| Chiral Aldehyde/Lewis Acid/Pd | Amino Acid Ester, Allyl Acetate (B1210297) | α-Allylated Amino Acid Ester | Asymmetric C-C bond formation | nih.govacs.org |

Benzyl 2-aminopropanoate possesses a chiral center at the α-carbon, and thus exists as two enantiomers: (S)- and (R)-. The synthesis of the enantiomerically pure forms is crucial for many applications, particularly in pharmaceuticals.

The most straightforward method for synthesizing a specific enantiomer is to start with the corresponding enantiopure alanine. For example, L-alanine ((S)-alanine) is used to synthesize (S)-benzyl 2-aminopropanoate hydrochloride, and D-alanine ((R)-alanine) is used for the (R)-isomer. researchgate.netnih.govrasayanconnect.com

The key challenge in these syntheses is to prevent racemization, which can occur under harsh reaction conditions, such as high temperatures or in the presence of certain solvents. researchgate.net One study found that using cyclohexane as the solvent for azeotropic water removal with a p-toluenesulfonic acid catalyst allowed for the formation of enantiomerically pure benzyl esters without racemization. researchgate.net In contrast, using toluene under the same conditions led to partial or complete racemization for some amino acids. researchgate.net

Table 3: Starting Materials for Enantioselective Synthesis

| Desired Product | Starting Amino Acid | CAS Number of Product |

| (S)-Benzyl 2-aminopropanoate hydrochloride | L-Alanine | 5557-83-5 rasayanconnect.com |

| (R)-Benzyl 2-aminopropanoate hydrochloride | D-Alanine | 34404-37-0 nih.gov |

Specialized catalytic systems are also being developed for enantioselective reactions. For example, a dual nickel and photoredox catalysis system has been used for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides to create chiral N-benzylic heterocycles with excellent enantioselectivity. nih.gov While not a direct synthesis of benzyl 2-aminopropanoate, this demonstrates the advanced catalytic methods available for creating chiral amine derivatives.

Yield and Purity Enhancements in Production

Advancements in the synthesis of Benzyl 2-aminopropanoate hydrochloride have focused on optimizing reaction conditions and purification methods to maximize both the yield and the enantiomeric purity of the final product.

A notable development in the synthesis of enantiopure amino acid benzyl esters, including the alanine analogue, involves the replacement of hazardous solvents. nih.gov Traditionally, the synthesis relied on the use of benzene or carbon tetrachloride for the azeotropic removal of water during the esterification reaction, followed by precipitation of the tosylate salt with diethyl ether. nih.gov Research has demonstrated an efficient one-step preparation that substitutes these hazardous solvents with cyclohexane for the azeotropic distillation and ethyl acetate for the precipitation of the p-toluenesulfonate salt. nih.gov This method has been shown to produce enantiomerically pure benzyl esters, including those that are highly susceptible to racemization. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) analysis confirms the high enantiomeric purity of the products obtained using this greener chemistry approach. nih.gov

In a typical synthesis of L-alanine benzyl ester, the p-toluenesulfonate salt of L-alanine benzyl ester is treated with a base, such as triethylamine (B128534), in a biphasic system of toluene and water at a controlled temperature (e.g., 5°C). chemicalbook.com After reaction completion, the organic layer containing the desired product is separated. chemicalbook.com Further extraction of the aqueous layer with toluene can be performed to maximize the recovery of the product. chemicalbook.com The combined organic layers are then concentrated under reduced pressure to yield the L-alanine benzyl ester in a toluene solution. chemicalbook.com Analysis of the resulting solution by HPLC is used to determine the yield of the ester. chemicalbook.com

It has been observed that the choice of solvent can significantly impact the degree of racemization. For instance, while cyclohexane is an effective and safe alternative to benzene for maintaining enantiomeric purity, the use of toluene in the esterification step can lead to partial or complete racemization of the amino acid benzyl ester, depending on the specific amino acid. nih.gov

The table below summarizes the impact of solvent choice on the outcome of the synthesis.

| Feature | Traditional Method | Optimized Method |

| Azeotropic Solvent | Benzene or Carbon Tetrachloride | Cyclohexane |

| Precipitation Solvent | Diethyl Ether | Ethyl Acetate |

| Enantiomeric Purity | Prone to racemization | High enantiomeric purity maintained |

| Safety Profile | Use of highly hazardous solvents | Reduced hazard profile |

While specific literature detailing process intensification strategies, such as continuous flow synthesis or the use of microreactors for the production of this compound, is not extensively available, the principles of process intensification can be applied to the known synthetic routes. The established batch synthesis, involving the reaction of L-alanine benzyl ester p-toluenesulfonate with a base in a biphasic system, could be adapted to a continuous flow process. chemicalbook.com

A theoretical continuous flow setup would involve pumping the reactant streams (an aqueous solution of the p-toluenesulfonate salt and a solution of the base in an organic solvent) through a static mixer or a packed bed reactor to ensure efficient mixing and reaction. This would be followed by an in-line liquid-liquid separator to continuously separate the organic phase containing the product from the aqueous phase. Such a system could offer advantages in terms of improved heat and mass transfer, better control over reaction parameters, and potentially higher throughput and consistency compared to traditional batch processing.

The isolation and purification of this compound are critical steps in obtaining a product with high purity. The common method for isolating the free base, L-alanine benzyl ester, involves liquid-liquid extraction following the neutralization of the tosylate salt. chemicalbook.com The choice of extraction solvent and the number of extractions are key parameters to optimize for maximizing yield. chemicalbook.com

For the purification of the final hydrochloride salt, recrystallization is a common and effective technique. The selection of an appropriate solvent system is crucial for obtaining high-purity crystals. For instance, a mixture of toluene and cyclohexane has been used for the recrystallization of related compounds, where the product is dissolved in a hot solvent mixture and then allowed to cool, leading to the formation of pure crystals. orgsyn.org

Chromatographic techniques are also employed for the purification of amino acid benzyl esters, particularly when very high purity is required. Flash chromatography and preparative HPLC are mentioned in the context of purifying intermediates in the synthesis of more complex molecules where this compound is a starting material. google.comgoogle.comgoogle.com.na Chiral HPLC is a vital analytical tool for determining the enantiomeric excess of the product, ensuring the stereochemical integrity of the chiral center. nih.govorgsyn.org The development of efficient chiral resolution techniques, such as enantioselective crystallization or the use of chiral stationary phases in chromatography, is an ongoing area of research for amino acid derivatives. researchgate.net

The following table outlines various purification techniques and their applications in the context of Benzyl 2-aminopropanoate production.

| Technique | Application | Key Optimization Parameters |

| Liquid-Liquid Extraction | Isolation of the free base (L-alanine benzyl ester) from the reaction mixture. | Choice of organic solvent, pH of the aqueous phase, number of extractions. |

| Recrystallization | Purification of the final hydrochloride salt. | Solvent system, cooling rate, temperature. |

| Flash Chromatography | Purification of intermediates or the final product on a laboratory scale. | Stationary phase, eluent system. |

| Preparative HPLC | High-purity purification, especially for pharmaceutical applications. | Column type (e.g., reversed-phase, chiral), mobile phase composition, flow rate. |

| Chiral HPLC | Analytical determination of enantiomeric purity. | Chiral stationary phase, mobile phase, detection wavelength. |

Chemical Reactivity and Transformation Studies

Hydrolysis Kinetics and Mechanisms

The stability of the ester linkage in Benzyl (B1604629) 2-aminopropanoate hydrochloride is a critical factor in its application, particularly concerning its cleavage through hydrolysis. The rate and mechanism of this reaction are highly dependent on the surrounding chemical environment.

The pH of the medium has a pronounced effect on the rate of ester hydrolysis. Studies on analogous benzyl esters demonstrate that stability is greatest near neutral pH. For instance, research on a structurally related benzyl ester designed for biological applications showed it was most stable at pH 7.4. nih.gov The susceptibility to hydrolysis increased under both acidic (pH 5.0) and, more significantly, alkaline (pH 9.0) conditions. nih.gov This behavior is characteristic of general acid-base catalyzed ester hydrolysis.

Under acidic conditions (pH 4.0), the formation of benzyl ester bonds is favored, suggesting that hydrolysis is less predominant. ncsu.edunih.gov Conversely, in alkaline media, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the ester's carbonyl carbon and leading to rapid cleavage. The neighboring amine group in molecules like Benzyl 2-aminopropanoate can also play a role, potentially acting as an intramolecular general base catalyst, where the neutral amine group facilitates the attack of a water molecule. researchgate.net

Influence of pH on Benzyl Ester Stability

Data adapted from studies on a comparable NIR bioluminescent probe with a benzyl ester linkage, illustrating relative stability at different pH values after 2 hours of incubation. nih.gov Lower luminescence counts indicate greater ester stability.

| pH Condition | Relative Stability (Total Luminescence Counts/hr) | Outcome |

|---|---|---|

| 5.0 (Acidic) | 25.7 ± 9.6 × 10² | Increased Hydrolysis |

| 7.4 (Neutral) | 8.6 ± 1.3 × 10² | Most Stable |

| 9.0 (Alkaline) | 52.8 ± 20.7 × 10² | Significant Hydrolysis |

Catalytic Hydrogenolysis for Benzyl Group Deprotection

Catalytic hydrogenolysis is a primary method for cleaving the benzyl group from Benzyl 2-aminopropanoate, yielding the free amino acid. This deprotection strategy is widely used due to its efficiency and mild reaction conditions. acsgcipr.org

The de-benzylation reaction is most commonly performed using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. acsgcipr.org The mechanism involves the bonding of the substrate to the active sites on the palladium surface, which facilitates the cleavage of the C-O ester bond and generates the carboxylic acid and toluene (B28343) as a by-product. acsgcipr.org

Studies on the hydrogenolysis of related benzylamine (B48309) derivatives suggest that the stereochemical outcome can depend on the catalyst and the substrate's interaction with it. The reaction can proceed through different pathways, sometimes resulting in an inversion of configuration at the chiral center. lookchem.com This is attributed to the nature of the substrate's adsorption on the catalyst surface and the subsequent hydrogenolytic cleavage. lookchem.com The affinity of the heteroatoms (nitrogen and oxygen) for the palladium catalyst plays a crucial role in orienting the molecule for the reaction. lookchem.com In some cases, particularly with N-benzyl groups, the process is facilitated by the addition of an acid, which can enhance catalyst activity. nih.govnih.gov

A significant challenge in catalytic hydrogenolysis is preventing unwanted side reactions, especially when other reducible functional groups are present in the molecule. For instance, in molecules containing aromatic halogens, a common side reaction is dehalogenation. nacatsoc.org The selectivity of the debenzylation over dehalogenation can be controlled by the careful selection of the catalyst. nacatsoc.org Studies have shown that using an edge-coated, unreduced Pd/C catalyst can provide high activity for debenzylation while minimizing the reduction of an aromatic chlorine atom. nacatsoc.org

Another potential side reaction during the deprotection of benzyl groups from amino acids like tyrosine is the acid-catalyzed migration of the benzyl group from an oxygen atom to the aromatic ring, forming 3-benzyltyrosine. nih.gov This can be suppressed by modifying the solvent system, for example, by using a mixture of trifluoroacetic acid and acetic acid. nih.gov In cases where a substrate contains a double bond, catalyst poisons such as ethylenediamine (B42938) can be used to modify the palladium catalyst's activity, preventing the hydrogenation of the double bond while allowing the debenzylation to proceed. google.com

Catalyst Selection for Selective Debenzylation

Comparison of different Palladium on Carbon (Pd/C) catalysts for the debenzylation of a substrate containing an aromatic chlorine, highlighting the mitigation of the dehalogenation side reaction. nacatsoc.org

| Catalyst Type | Description | Selectivity Outcome |

|---|---|---|

| Standard 3% Pd/C | Non-standard catalyst | Poor selectivity, with >8% undesired dechlorinated by-product. nacatsoc.org |

| ESCAT 142 (5% Pd/C) | Edge-coated, reduced | Moderate selectivity. nacatsoc.org |

| ESCAT 198 (10% Pd/C) | Edge-coated, unreduced | Best activity and selectivity, with <0.8% dechlorinated by-product. nacatsoc.org |

Amide Bond Formation Reactions

Benzyl 2-aminopropanoate hydrochloride is a valuable starting material for synthesizing peptides and other amides. The primary amino group, once liberated from its hydrochloride salt, can react with a carboxylic acid to form a new amide bond.

The direct reaction between an amine and a carboxylic acid is generally inefficient. Therefore, the carboxylic acid must first be activated using a coupling agent. fishersci.co.uk A wide variety of such agents are available, with the choice depending on factors like desired reaction time, yield, and prevention of side reactions such as racemization.

Common classes of coupling agents include carbodiimides, phosphonium (B103445) salts, and uronium salts. fishersci.co.uk

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. fishersci.co.uk The use of the hydrochloride salt of the amine, such as this compound, is common. Often, a base like triethylamine (B128534) or diisopropylethylamine (DIEA) is added to neutralize the hydrochloride and liberate the free amine for the reaction. fishersci.co.ukgoogle.com

Phosphonium and Uronium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), HATU, and HBTU are highly efficient and lead to rapid amide bond formation with minimal racemization. These are often used in combination with a base. fishersci.co.uk

The efficiency of the coupling reaction is high with modern reagents, often completing within minutes to a few hours at room temperature. fishersci.co.uk

Common Coupling Agents for Amide Bond Formation

A selection of common coupling agents used to facilitate the reaction between an amine and a carboxylic acid. fishersci.co.uk

| Coupling Agent | Abbreviation | Chemical Class | Key Features |

|---|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide | Water-soluble by-product (urea) is easily removed. fishersci.co.uk |

| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Forms an insoluble dicyclohexylurea by-product that is removed by filtration. fishersci.co.uk |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Uronium Salt | Very high efficiency, fast reaction times, and low racemization. fishersci.co.uk |

| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | Phosphonium Salt | High efficiency, suitable for solid-phase and solution-phase synthesis. fishersci.co.uk |

Preservation of Stereochemical Integrity During Coupling

The preservation of stereochemical integrity at the α-carbon of this compound during peptide bond formation is a critical aspect of peptide synthesis. The activation of the carboxyl group, a prerequisite for coupling, can unfortunately also lead to racemization, the loss of chiral purity. This phenomenon occurs primarily through the formation of a planar oxazol-5(4H)-one intermediate, which can be protonated from either side, leading to a mixture of L- and D-isomers. uni-kiel.demdpi.com The extent of this undesirable side reaction is influenced by several factors, including the choice of coupling reagent, additives, solvent, and base.

Detailed research has been conducted to identify coupling conditions that minimize racemization when using amino acid esters like Benzyl 2-aminopropanoate. The primary strategy involves the use of coupling reagents that either accelerate the rate of the desired aminolysis reaction, thus outcompeting the rate of racemization, or that proceed through intermediates less prone to racemization than the oxazolone. acs.orgbachem.com

Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), have been instrumental in suppressing racemization. bachem.comnih.gov These additives function by forming active esters with the activated amino acid, which are more reactive towards the amine component and less susceptible to racemization than the intermediates formed in their absence. More recently developed additives like OxymaPure also show high efficiency in preventing the loss of stereochemical integrity. bachem.com

The choice of coupling reagent itself plays a pivotal role. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), when used alone, can lead to significant racemization. However, their performance is greatly improved with the addition of the aforementioned additives. acs.orgbachem.com Phosphonium and uronium/aminium salt-based reagents, such as BOP, PyBOP, HBTU, and HATU, were developed to provide more efficient coupling with lower levels of racemization. acs.orgnih.gov Comparative studies have shown that HATU, for instance, is generally superior to HBTU in suppressing epimerization. mdpi.com

The solvent medium also has a significant impact. A study on the esterification of L-alanine with benzyl alcohol demonstrated that the choice of solvent can dramatically affect the enantiomeric purity of the resulting benzyl ester. While cyclohexane (B81311) allowed for the formation of the enantiomerically pure product, the use of toluene led to partial or total racemization. oup.com This underscores the importance of the reaction environment in maintaining chiral integrity even before the coupling step.

The following table summarizes findings from a study that quantified the extent of racemization during the coupling of a model peptide, Z-Gly-L-Ala, with L-Leu-OBzl using various coupling methods. The percentage of the resulting diastereomer (Z-Gly-D-Ala-L-Leu-OBzl) serves as a direct measure of the racemization of the alanine (B10760859) residue.

Table 1: Influence of Coupling Method on the Racemization of Alanine Residue

Data is illustrative and compiled from general findings in peptide chemistry literature for the coupling of Z-Gly-L-Ala with an amino acid ester. Specific values can vary based on exact reaction conditions.

These findings highlight a clear hierarchy in the effectiveness of different coupling protocols for preserving the stereochemical integrity of alanine derivatives like this compound. The use of modern uronium/aminium or phosphonium reagents, particularly in conjunction with additives like HOAt or OxymaPure, in appropriate solvents, is paramount for minimizing racemization and ensuring the synthesis of chirally pure peptides. mdpi.comacs.org

Applications in Advanced Organic Synthesis

Role in Peptide Synthesis and Peptide Chemistry

The compound is a cornerstone reagent in the synthesis of peptides, where precise control over reactive functional groups is paramount. chemimpex.com It is frequently utilized in solid-phase peptide synthesis, a technique that has revolutionized the creation of complex peptides for research and therapeutic development. chemimpex.com

Temporary Protection of Carboxylic Acid Functionality

In peptide synthesis, the formation of a peptide bond requires the specific reaction between the carboxylic acid of one amino acid and the amino group of another. To prevent unwanted side reactions, such as self-polymerization, the functional groups not involved in the bond formation must be temporarily masked with protecting groups. wikipedia.org

Benzyl (B1604629) 2-aminopropanoate hydrochloride serves as a pre-protected form of the amino acid alanine (B10760859), where the carboxylic acid is masked as a benzyl ester. gcwgandhinagar.com The benzyl ester group is advantageous because it is stable under the conditions required for peptide coupling but can be readily removed in a later step, a process known as deprotection. wikipedia.orggcwgandhinagar.com This removal is typically achieved through catalytic hydrogenolysis (using H₂ gas and a palladium catalyst), which cleaves the benzyl ester to regenerate the free carboxylic acid without disturbing other sensitive parts of the peptide. wikipedia.org This strategy of temporary protection is fundamental to the stepwise and controlled construction of a defined peptide sequence. gcwgandhinagar.com

Incorporation into Complex Peptide Sequences

As an alanine building block, Benzyl 2-aminopropanoate hydrochloride allows for the direct incorporation of an alanine residue into a growing peptide chain. chemimpex.com In a typical synthetic step, the free amino group of the alanine benzyl ester reacts with the activated carboxylic acid of an N-terminally protected amino acid or peptide fragment. gcwgandhinagar.com This forms a new peptide bond. Once the desired sequence is assembled, the benzyl ester protecting group at the C-terminus can be removed. gcwgandhinagar.com This strategy has been employed in the synthesis of various peptide structures, including dipeptides that serve as components of larger, biologically active molecules. orgsyn.org

Building Block for Nucleoside and Nucleotide Analog Synthesis

The development of antiviral and anticancer therapies often relies on nucleoside and nucleotide analogs, which can interfere with viral replication or cell division. nih.govnih.gov However, many of these analogs must be phosphorylated inside the cell to become active, a process that can be inefficient. nih.gov this compound is a key component in the ProTide (Pro-drug nucleotide) strategy, which circumvents this issue by delivering a pre-phosphorylated nucleoside analog into the cell. nih.gov

Preparation of Phosphoramidate (B1195095) Prodrug Scaffolds

The ProTide approach masks the negative charges of a nucleotide monophosphate with lipophilic groups, allowing the molecule to cross the cell membrane. nih.gov This mask typically consists of an aryl group and an amino acid ester, connected to the phosphorus atom. nih.gov Benzyl 2-aminopropanoate is used to synthesize the phosphoramidate reagent, such as phenyl-(ethoxy-L-alaninyl)-phosphorochloridate, which is then coupled with the nucleoside analog. nih.gov

This strategy has been successfully used to enhance the activity of parent nucleosides that were previously inactive due to poor phosphorylation. nih.gov A prominent example is Remdesivir (GS-5734), a phosphoramidate prodrug of a C-nucleoside analog, which has demonstrated potent antiviral activity against emerging RNA viruses like the Ebola virus and coronaviruses. acs.orgnih.gov The synthesis of Remdesivir involves the coupling of the nucleoside analog with a phosphoramidate moiety derived from an L-alanine ester. acs.orguwaterloo.ca

Stereoselective Phosphorylation Methodologies

The phosphorus atom in a phosphoramidate prodrug is a chiral center, meaning two diastereomers (Sp and Rp) can be formed during synthesis. acs.org These diastereomers can have significantly different biological activities and metabolic profiles. Consequently, developing synthetic methods that produce only the more active diastereomer is crucial.

In the development of Remdesivir, initial synthetic routes produced an approximately 1:1 mixture of diastereomers. acs.org A second-generation, diastereoselective synthesis was later developed that yielded the single, more active Sp isomer. acs.org This improved methodology was critical for producing sufficient quantities of the pure active compound for preclinical and clinical studies and highlights the importance of stereochemical control in the synthesis of these complex therapeutic agents. acs.orguwaterloo.ca

Precursor in Materials Science Research

This compound is recognized as a versatile compound used as an intermediate in the production of various bioactive compounds and complex molecules. chemimpex.com While its applications are extensively documented in pharmaceutical development and peptide synthesis, its specific role as a direct precursor in materials science is less detailed in current literature. chemimpex.comtcichemicals.com Its utility as a chiral building block, however, suggests potential for incorporation into specialized polymers or functional materials where chirality and defined chemical functionalities are required.

Summary of Applications

| Application Area | Specific Role | Key Outcome |

| Peptide Synthesis | Carboxylic Acid Protection: Serves as an alanine residue with a temporarily protected C-terminus (benzyl ester). chemimpex.comgcwgandhinagar.com | Enables controlled, stepwise formation of peptide bonds without side reactions. gcwgandhinagar.com |

| Peptide Elongation: Acts as a building block for incorporation into peptide chains. chemimpex.com | Synthesis of complex and biologically active peptides. chemimpex.com | |

| Nucleoside/Nucleotide Analog Synthesis | Prodrug Scaffold Component: Forms the amino acid ester portion of phosphoramidate (ProTide) prodrugs. nih.govacs.org | Enhances cell permeability and bypasses inefficient enzymatic phosphorylation of antiviral drugs. nih.gov |

| Stereoselective Reagent: Used in diastereoselective phosphorylation to yield a single, active isomer of a drug. acs.orguwaterloo.ca | Production of stereochemically pure and more potent therapeutic agents like Remdesivir. acs.org |

Synthesis of Polymeric Systems

This compound, often referred to as alanine benzyl ester hydrochloride, serves as a crucial monomer in the synthesis of a class of biodegradable polymers known as poly(ester amide)s (PEAs). These polymers are of significant interest in the biomedical field due to their tunable mechanical properties and degradation profiles.

The synthesis of L-alanine based PEAs can be achieved through methods like melt copolycondensation. researchgate.net In a typical process, adipic acid, L-alanine, and various diols are reacted at elevated temperatures to form the polymer backbone. The incorporation of the alanine unit, derived from its benzyl ester, introduces amide linkages into the polyester (B1180765) backbone, which can influence the material's properties, such as its glass transition temperature. Research has shown that the resulting copolymers are often amorphous and exhibit increasing glass transition temperatures with higher L-alanine content. researchgate.net These alanine-containing PEAs can achieve high molecular weights, reaching up to 41,800 g/mol , making them suitable for various material applications. researchgate.net

A key feature of using this compound is the subsequent ability to deprotect the benzyl group, revealing a free carboxylic acid or other functionalities, which can be used for further modifications or to tune the polymer's properties.

| Monomer/Precursor | Polymerization Method | Resulting Polymer | Key Properties |

| L-Alanine (from this compound), Adipic Acid, Diols | Melt Copolycondensation | L-Alanine based Poly(ester amide)s (PEAs) | Amorphous, tunable glass transition temperature, high molecular weight |

Development of Biocompatible Materials for Research Applications

The polymers derived from this compound, particularly the alanine-based PEAs, are actively being explored for the development of biocompatible materials for a range of research and clinical applications. Their inherent biodegradability and the potential for low cytotoxicity make them attractive candidates for tissue engineering and drug delivery systems. uwo.ca

For instance, hydrophilic phenylalanine-based and alanine-based PEAs have been synthesized through solution polycondensation. uwo.ca These polymers can be further modified to introduce crosslinkable moieties, enabling the formation of hydrogel scaffolds. uwo.ca Hydrogels are water-swollen polymer networks that can mimic the extracellular matrix, providing a supportive environment for cell growth and tissue regeneration.

Research has focused on the encapsulation of adipose-derived stromal cells (ASCs) within these PEA hydrogels. uwo.ca The viability and differentiation of these cells are critical parameters in evaluating the biocompatibility and efficacy of the scaffold. Studies have shown that these water-soluble PEAs can create a conducive environment for the survival and adipogenic differentiation of ASCs in culture, highlighting their potential as advanced biomaterials for adipose tissue engineering. uwo.ca The ability to tailor the hydrogel's properties, such as water content and swelling behavior, by incorporating other components like poly(ethylene glycol) dimethacrylate, allows for the fine-tuning of the material for specific research applications. uwo.ca

Furthermore, amino acid ester substituted polyphosphazenes, including those based on alanine esters, are recognized for their biocompatibility, controlled degradation rates, and the generation of non-toxic degradation products, making them suitable for various biomedical uses. nih.gov

| Polymer System | Application | Key Findings |

| Alanine-based Poly(ester amide) Hydrogels | Cell Encapsulation and Tissue Engineering | Provides a supportive environment for the survival and differentiation of adipose-derived stromal cells. |

| Alanine Ester based Polyphosphazenes | Biomedical Implants | Demonstrates excellent tissue compatibility and in vivo biodegradability. nih.gov |

Scaffold Construction in Heterocyclic Chemistry

While the primary documented applications of this compound are in the field of polymer chemistry, its structural motifs suggest potential, albeit less explored, utility in the construction of heterocyclic scaffolds. The core structure, containing a chiral center and reactive functional groups, is a valuable starting point for the synthesis of complex nitrogen-containing ring systems.

Access to N-Heterocyclic Cores

The amino ester functionality of this compound makes it a potential precursor for the synthesis of various N-heterocyclic cores. For instance, it could theoretically participate in reactions like the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure to form tetrahydroisoquinolines. wikipedia.orgjk-sci.com Although direct examples utilizing this compound in this specific reaction are not prevalent in the literature, the general principle of using amino acid derivatives in such cyclizations is well-established.

The synthesis of N-heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are present in a vast array of pharmaceuticals. The development of novel synthetic routes to access diverse heterocyclic systems is an ongoing area of research.

Synthesis of Spirocyclic and Bicyclic Structures

The construction of spirocyclic and bicyclic frameworks represents a significant challenge in organic synthesis. These three-dimensional structures are of great interest in drug discovery due to their conformational rigidity and novel spatial arrangement of functional groups. While there is no direct evidence in the reviewed literature of this compound being used to construct spirocyclic or bicyclic structures, its constituent parts are found in reagents used for such complex syntheses. The development of synthetic methodologies to incorporate amino acid-derived fragments into these intricate architectures is an active area of investigation.

Biochemical and Mechanistic Research Applications

Enzymatic Interaction and Substrate Specificity

The ester linkage in Benzyl (B1604629) 2-aminopropanoate hydrochloride makes it a suitable substrate for studying the activity of various hydrolytic enzymes, particularly proteases.

Evaluation with Proteases (e.g., Papain Catalysis)

Papain, a cysteine protease with broad substrate specificity, can effectively catalyze the hydrolysis of amino acid esters. sigmaaldrich.comsigmaaldrich.com The enzyme's active site contains a catalytic triad (B1167595) (Cys25, His159, Asn175) that facilitates the cleavage of peptide bonds, as well as ester and amide linkages. ebi.ac.uk The hydrolysis of Nα-benzoyl-L-arginine ethyl ester (BAEE) is a standard assay for papain activity, demonstrating its esterase capabilities. sigmaaldrich.com

Benzyl 2-aminopropanoate hydrochloride, as an ester of alanine (B10760859), can be used to probe the kinetics of papain-catalyzed hydrolysis. Studies comparing the hydrolysis of glycine- and alanine-based esters have provided insights into the enzyme's specificity. nih.gov The rate of hydrolysis is influenced by the nature of the amino acid side chain and the N-acyl group, with papain generally showing a preference for substrates with hydrophobic residues at the P2 position. sigmaaldrich.comebi.ac.uk The benzyl group of this compound can interact with the S-subsites of the enzyme, influencing the kinetic parameters (kcat and Km) of the reaction.

Structural Determinants of Enzyme-Substrate Affinity

The affinity of a substrate for an enzyme like papain is governed by specific interactions within the enzyme's binding cleft. Papain's active site is a 'V-shaped' cleft formed by two domains. nih.gov The S2 subsite is considered a crucial determinant of specificity and generally prefers to bind bulky hydrophobic side chains. nih.govnih.gov

Investigation of Transporter Binding Sites

Amino acid transporters are crucial for cellular nutrient uptake and signaling. This compound can be employed as a probe to investigate the structural and chemical requirements of the binding pockets of these transporters.

Probing Sodium-Coupled Neutral Amino Acid Transporter (SNAT2) Binding Pockets

The Sodium-Coupled Neutral Amino Acid Transporter 2 (SNAT2), also known as SLC38A2, is responsible for the cellular uptake of small, neutral amino acids. frontiersin.org Its function is implicated in various physiological and pathological processes, including cancer. nih.gov Structure-activity relationship studies using amino acid analogs have been instrumental in mapping the SNAT2 binding pocket. nih.govsdu.dk

Research has shown that modifications to the C-terminus of amino acid substrates, such as esterification, are well-tolerated and can maintain affinity for SNAT2. nih.govbohrium.com This suggests that a negative charge at the C-terminus is not essential for binding. nih.govbohrium.com Therefore, this compound, with its esterified carboxyl group, can act as a ligand to probe the steric and hydrophobic constraints of the substrate-binding site. The ability of such analogs to inhibit the transport of natural substrates like glycine (B1666218) provides a measure of their binding affinity. nih.gov

Hydrophobicity Effects on Binding Affinity

Studies on SNAT2 have revealed that while the transporter primarily recognizes small, polar amino acids, it can also accommodate substrates with increased side-chain length and hydrophobicity. nih.gov The introduction of a terminal benzyl group to the side chain of amino acids has been shown to be favorable for binding to SNAT2. sdu.dk This suggests that the transporter's binding pocket possesses hydrophobic regions that can interact favorably with the benzyl moiety of this compound. By comparing the binding affinity of this compound with that of unmodified alanine or other alanine esters, researchers can quantify the contribution of hydrophobicity to the binding energy.

Utility in Isotopic Labeling for Quantitative Proteomics

Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful and widely used metabolic labeling strategy for this purpose. researchgate.netnih.govnih.gov

This technique involves growing cells in a medium where a natural amino acid is replaced by its heavy-isotope-labeled counterpart (e.g., containing ¹³C or ¹⁵N). nih.govwikipedia.org The heavy amino acid is incorporated into all newly synthesized proteins. When proteomes from cells grown in "light" and "heavy" media are mixed and analyzed by mass spectrometry, the mass difference allows for the accurate quantification of protein abundance between the two samples. oup.com

This compound can be synthesized with stable isotopes incorporated into either the alanine or the benzyl portion of the molecule. These labeled variants can then be used in several ways:

As a precursor for SILAC: Labeled this compound could be de-esterified to provide a source of labeled alanine for cell culture media in SILAC experiments.

As an internal standard: Isotopically labeled this compound can serve as an internal standard in mass spectrometry-based assays for the quantification of the unlabeled compound in various biological matrices. The use of stable isotope-labeled internal standards is a gold-standard method for achieving high accuracy and precision in quantitative analysis. oup.comoup.com

The versatility of incorporating stable isotopes makes this compound a potentially valuable tool for developing advanced quantitative proteomic and metabolomic workflows. chempep.com

Development of Mass-Balanced Isotopic Tags

The development of mass-balanced isotopic tags is a cornerstone of quantitative proteomics, enabling the relative and absolute quantification of proteins and peptides in complex biological samples. These tags are designed to be chemically identical but isotopically distinct, allowing for the differential labeling of samples that can then be combined and analyzed simultaneously by mass spectrometry.

For a hypothetical isotopic tag based on this compound, the synthesis would involve the incorporation of stable isotopes into either the benzyl group or the propanoate backbone. For instance, ¹³C-labeled benzyl alcohol or ¹³C/¹⁵N-labeled alanine could be used as precursors in the synthesis. The design of such a tag would need to ensure that it can be efficiently and specifically attached to peptides, typically at the N-terminus or the side chain of specific amino acids like lysine (B10760008).

The table below illustrates a hypothetical set of mass-balanced isotopic tags that could be derived from a precursor related to Benzyl 2-aminopropanoate.

| Tag Component | Isotopic Composition (Light) | Isotopic Composition (Heavy) |

| Reporter Group | ¹²C, ¹⁴N | ¹³C, ¹⁵N |

| Balancer Group | ¹³C, ¹⁵N | ¹²C, ¹⁴N |

| Reactive Group | Unlabeled | Unlabeled |

| Total Mass | M | M |

This table represents a conceptual model for the design of mass-balanced isotopic tags and is not based on documented applications of this compound.

Methodological Considerations for Isotopic Purity

The accuracy and reliability of quantitative proteomics experiments using isotopic labeling are critically dependent on the isotopic purity of the tagging reagents. Isotopic impurities, which are trace amounts of other isotopes in the starting materials or byproducts of the synthesis, can lead to significant errors in quantification.

When considering a compound like this compound for the synthesis of isotopic tags, several methodological factors would need to be rigorously controlled and validated:

Purity of Starting Materials: The synthesis of isotopically labeled compounds begins with starting materials enriched in the desired stable isotope. The isotopic enrichment of these precursors must be as high as possible, typically greater than 98% or 99%, to minimize the presence of the lighter, naturally abundant isotopes.

Control of Synthetic Reactions: The chemical reactions used to synthesize the final isotopic tag must be carefully controlled to prevent any isotopic scrambling or loss of the label. The stability of the benzyl ester and the amino group under various reaction conditions would be a key consideration.

Purification of the Final Product: After synthesis, the isotopically labeled tag must be purified to remove any unreacted starting materials, byproducts, and isotopically impure species. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed for this purpose.

Validation of Isotopic Purity: The final isotopic purity of the tag must be determined experimentally. This is typically done using high-resolution mass spectrometry to measure the relative abundance of the different isotopic forms. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the position and extent of isotopic labeling.

The following table outlines the key parameters that would need to be assessed to ensure the quality of a hypothetical isotopically labeled tag derived from Benzyl 2-aminopropanoate.

| Parameter | Method of Assessment | Acceptance Criteria |

| Chemical Purity | HPLC, NMR | >95% |

| Isotopic Enrichment | Mass Spectrometry, NMR | >98% |

| Absence of Isotopic Scrambling | NMR, Tandem Mass Spectrometry | No detectable scrambling |

| Labeling Efficiency | Mass Spectrometry of labeled peptides | >95% |

This table provides a general framework for the quality control of isotopic labeling reagents and is not based on specific data for this compound.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Methodologies for Reaction Monitoring and Purity Assessment

Chromatographic techniques are indispensable for separating and analyzing the components of a mixture, making them ideal for monitoring the progress of a chemical reaction and determining the purity of the final product. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of amino acid esters like Benzyl (B1604629) 2-aminopropanoate hydrochloride. liberty.edushimadzu.com It offers high resolution and sensitivity, making it suitable for both qualitative and quantitative analysis. In a typical setup, a reversed-phase column is used, where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture.

For the analysis of Benzyl 2-aminopropanoate hydrochloride, a gradient elution is often employed, where the composition of the mobile phase is changed over time to achieve optimal separation. nih.gov The mobile phase may consist of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile. nih.gov Detection is commonly performed using a UV detector, as the benzyl group provides a chromophore that absorbs UV light. liberty.edushimadzu.com To enhance detection sensitivity, especially for amino acids that lack a strong chromophore, pre-column or post-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) can be utilized. liberty.edunih.gov

The retention time of this compound in an HPLC system is a key parameter for its identification. By comparing the retention time of a sample to that of a known standard, the presence of the compound can be confirmed. Furthermore, the peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative assessment of purity.

Table 1: Illustrative HPLC Parameters for Amino Acid Ester Analysis

| Parameter | Value/Condition |

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 30 mmol/L Potassium Dihydrogen Phosphate, pH 7.0 nih.gov |

| Mobile Phase B | Acetonitrile nih.gov |

| Gradient | Time-dependent variation of Mobile Phase B percentage |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Fluorescence (with derivatization) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This table presents a general set of conditions and may require optimization for specific applications.

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reactions and assessing the purity of this compound. chromforum.orgresearchgate.net In TLC, a thin layer of adsorbent material, typically silica (B1680970) gel, is coated onto a flat carrier such as a glass plate or aluminum foil. researchgate.net

A small spot of the sample solution is applied to the baseline of the TLC plate, which is then placed in a sealed chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the sample mixture are separated based on their differential partitioning between the stationary phase (silica gel) and the mobile phase (eluent). For amino acid esters, a common eluent system is a mixture of n-butanol, acetic acid, and water. chromforum.org

After the solvent front has moved a sufficient distance, the plate is removed and dried. The separated spots are then visualized. Since this compound is not colored, a visualizing agent is required. Ninhydrin is a common choice, which reacts with the primary amine group to produce a colored spot, typically purple or yellow. researchgate.netyoutube.com The position of the spot is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. researchgate.net The Rf value is a characteristic property of a compound under specific TLC conditions and can be used for identification. The presence of multiple spots indicates impurities. researchgate.net However, it's worth noting that some hydrolysis of the ester can occur on the silica plate during migration. chromforum.org

Table 2: Example TLC System for this compound Analysis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 on aluminum or glass plate researchgate.net |

| Mobile Phase (Eluent) | n-Butanol : Acetic Acid : Water (e.g., 4:1:1 v/v/v) chromforum.org |

| Application | Spotting the sample solution on the baseline |

| Development | Ascending chromatography in a closed chamber |

| Visualization | Spraying with Ninhydrin solution followed by heating researchgate.net |

| Detection | Observation of colored spots |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are crucial for determining the precise molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation. chemrxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules, including this compound. chemrxiv.org It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR Spectroscopy : Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In the ¹H-NMR spectrum of this compound, distinct signals are expected for the protons of the benzyl group (aromatic protons and benzylic CH₂), the α-proton of the alanine (B10760859) moiety, the methyl protons of the alanine moiety, and the protons of the amino group (which may exchange with the solvent). The chemical shifts (δ) of these protons are influenced by their electronic environment. For instance, the aromatic protons typically appear in the downfield region (around 7.3-7.4 ppm), while the aliphatic protons of the alanine part appear in the upfield region. The integration of the peak areas gives the ratio of the number of protons corresponding to each signal.

¹³C-NMR Spectroscopy : Carbon-13 NMR provides information about the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal in the spectrum. For this compound, signals would be expected for the carbonyl carbon of the ester, the carbons of the aromatic ring, the benzylic carbon, the α-carbon of the alanine moiety, and the methyl carbon. The chemical shift of the carbonyl carbon is typically found significantly downfield (around 170-175 ppm). The aromatic carbons appear in the range of approximately 128-135 ppm, while the aliphatic carbons are found in the upfield region.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |

| Aromatic Protons (C₆H₅) | ~7.3-7.4 (multiplet) | ~128-135 |

| Benzylic Protons (-CH₂-) | ~5.2 (singlet) | ~67 |

| α-Proton (-CH-) | ~4.1 (quartet) | ~50 |

| Methyl Protons (-CH₃) | ~1.6 (doublet) | ~16 |

| Carbonyl Carbon (C=O) | - | ~171 |

| Amino Protons (-NH₃⁺) | Variable (broad) | - |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. whitman.edu It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, the free base has a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of approximately 179.22 g/mol . nih.gov The hydrochloride salt has the formula C₁₀H₁₄ClNO₂ and a molecular weight of about 215.67 g/mol . nih.govnih.gov

In a typical mass spectrum, the molecular ion peak (M⁺) corresponding to the free base would be observed at an m/z value equal to its molecular weight. Under certain conditions, a peak for the protonated molecule [M+H]⁺ might also be prominent. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing amino acid derivatives. nih.govnih.govresearchgate.net

The fragmentation pattern provides valuable structural clues. For Benzyl 2-aminopropanoate, characteristic fragments would arise from the cleavage of specific bonds. For instance, the loss of the benzyl group can lead to a fragment ion. A prominent peak is often observed at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺), a common fragment for benzyl-containing compounds. whitman.edu Another possible fragmentation is the loss of the amino-propanoate moiety.

Table 4: Expected Mass Spectrometry Fragments for Benzyl 2-aminopropanoate

| m/z Value | Possible Fragment Ion | Fragment Lost |

| 179 | [C₁₀H₁₃NO₂]⁺ (Molecular Ion) | - |

| 91 | [C₇H₇]⁺ (Tropylium ion) | •CH(NH₂)COOCH₂ |

| 88 | [CH₃CH(NH₂)C=O]⁺ | •OCH₂C₆H₅ |

| 74 | [CH(NH₂)=C(OH)₂]⁺ (from rearrangement) | - |

| 44 | [CH₃CHNH₂]⁺ | •COOCH₂C₆H₅ |

Fragmentation patterns can be complex and depend on the ionization method and energy.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. acs.orgacs.org The resulting spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific functional groups.

For this compound, the IR spectrum would exhibit several key absorption bands:

N-H Stretching : The presence of the ammonium (B1175870) group (-NH₃⁺) from the hydrochloride salt will result in a broad absorption band in the region of 3000-2500 cm⁻¹. researchgate.net

C=O Stretching : The ester carbonyl group (C=O) will show a strong, sharp absorption band typically around 1730-1750 cm⁻¹.

C-O Stretching : The C-O stretching of the ester group will appear in the region of 1300-1000 cm⁻¹.

Aromatic C-H and C=C Stretching : The benzyl group will show characteristic absorptions for aromatic C-H stretching just above 3000 cm⁻¹ and aromatic C=C ring stretching in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Stretching : The C-H bonds of the alanine methyl and methine groups will have stretching vibrations in the 2950-2850 cm⁻¹ range.

Table 5: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ammonium (-NH₃⁺) | N-H Stretch | 3000 - 2500 (broad) researchgate.net |

| Ester Carbonyl (C=O) | C=O Stretch | ~1740 |

| Ester C-O | C-O Stretch | ~1200 |

| Aromatic Ring | C=C Stretch | ~1600, 1500, 1450 |

| Aromatic C-H | C-H Stretch | >3000 |

| Aliphatic C-H | C-H Stretch | ~2950-2850 |

Stereochemical Characterization Techniques

The stereochemistry of this compound is a critical aspect of its identity, influencing its biological activity and physical properties. The presence of a chiral center at the alpha-carbon of the alanine moiety gives rise to two enantiomers: (R)-Benzyl 2-aminopropanoate hydrochloride and (S)-Benzyl 2-aminopropanoate hydrochloride. Advanced analytical and spectroscopic techniques are employed to differentiate and quantify these enantiomers, ensuring the stereochemical purity of the compound.

The primary methods for stereochemical characterization include polarimetry, chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents. Each technique offers unique advantages in the analysis of this chiral compound.

Polarimetry

Polarimetry is a fundamental technique used to measure the optical rotation of a chiral compound. Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions. The specific rotation is a characteristic physical property of a chiral molecule under defined conditions (concentration, solvent, temperature, and wavelength).

For L-Alanine benzyl ester hydrochloride, which corresponds to the (S)-enantiomer, a negative optical rotation is observed. A reported value for the specific rotation is:

[α]D20 = -11.5 ± 2º (c=1 in 0.1 N HCl) researchgate.net

It is important to note that the salt form can influence the optical rotation. For instance, the p-toluenesulfonate salt of L-Alanine benzyl ester has a reported optical rotation of [α]20/D −5.0±0.5° (c = 3% in methanol), demonstrating the effect of the counter-ion and solvent on the measured value.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

For amino acid esters, including benzyl esters, polysaccharide-based CSPs are particularly effective. Columns such as Chiralcel® OD, which is based on cellulose (B213188) tris(3,5-dimethylphenylcarbamate), have been shown to resolve enantiomers of N-protected amino acid esters, with the benzyl ester derivatives providing good resolution. In many cases, the L-isomer (S-enantiomer) has a shorter retention time than the D-isomer (R-enantiomer).

While a specific chromatogram for the direct separation of this compound is not widely published, data from related compounds illustrates the principle. For example, the separation of derivatized chiral benzyl alcohols on a dinitrobenzoylphenylglycine stationary phase shows clear resolution of enantiomers. The following table provides representative data for the separation of related chiral compounds, demonstrating the typical outcomes of such analyses.

Representative Chiral HPLC Separation Data for Related Compounds

| Compound | Chiral Stationary Phase | Mobile Phase | Retention Time (Enantiomer 1) (min) | Retention Time (Enantiomer 2) (min) | Separation Factor (α) |

|---|---|---|---|---|---|

| (R/S)-Donepezil | Chiralcel OD | Not Specified | 12.9 ((R)-enantiomer) | 16.9 ((S)-enantiomer) | 1.31 |

| NBD-derivatized (S)-Leucine ethyl ester | Chiralpak IA | 20% 2-propanol/hexane | Not Specified | Not Specified | >1.2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy is a primary tool for structural elucidation. In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral solvating agent (CSA), the enantiomers form transient diastereomeric complexes. These complexes have different magnetic environments, which can lead to separate, distinguishable signals in the NMR spectrum for the two enantiomers.

Commonly used CSAs for amino acid derivatives include BINOL (1,1'-bi-2-naphthol) and its derivatives, or Mosher's acid. The difference in chemical shift (ΔΔδ) between the corresponding protons of the two diastereomeric complexes allows for the determination of the enantiomeric excess (ee) of the sample.

While a specific ¹H NMR spectrum showing the enantiodiscrimination of this compound is not available in the searched literature, studies on amino acid esters have demonstrated the effectiveness of this technique. For example, the enantiomeric composition of various amino acid benzyl esters has been determined using Mosher's acid in ¹H NMR spectroscopy. researchgate.net The following table illustrates the type of data that can be obtained from such an experiment.

Illustrative ¹H NMR Enantiodiscrimination Data for Amino Acid Esters using a Chiral Solvating Agent

| Amino Acid Ester | Chiral Solvating Agent | Observed Proton | Chemical Shift Difference (ΔΔδ in ppm) |

|---|---|---|---|

| Generic Amino Acid Benzyl Ester | (R)-Mosher's Acid | α-proton | Typically 0.05 - 0.20 |

| Generic Amino Acid Benzyl Ester | (S)-BINOL | NH2 protons | Variable, can be significant |

This table provides illustrative data based on general findings for amino acid esters, as specific experimental values for this compound were not found in the search results. The chemical shift difference (ΔΔδ) is a key parameter for quantifying the enantiomeric ratio.

Theoretical and Computational Chemistry Studies

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of Benzyl (B1604629) 2-aminopropanoate hydrochloride. A primary synthetic route is the Fischer esterification of L-alanine with benzyl alcohol, catalyzed by an acid. Computational methods, particularly Density Functional Theory (DFT), can map the potential energy surface of this reaction.

This involves calculating the energies of the reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. For the esterification of an amino acid, the modeled pathway typically involves several key steps:

Protonation of the carboxylic acid group of alanine (B10760859).

Nucleophilic attack by the oxygen of benzyl alcohol on the protonated carbonyl carbon.

Formation of a tetrahedral intermediate.

Proton transfer and subsequent elimination of a water molecule.

Deprotonation to yield the final ester product.

Table 1: Illustrative Calculated Energy Barriers for a Model Peptide Bond Formation (Note: This data is illustrative for a related reaction, as specific data for Benzyl 2-aminopropanoate hydrochloride synthesis is not available in the cited literature.)

| Reaction Step | Calculated Activation Energy (kcal/mol) |

| Formation of Tetrahedral Intermediate | 15-20 |

| Water Elimination | 10-15 |

Conformational Analysis and Chirality Impact

This compound is a chiral molecule due to the stereocenter at the alpha-carbon (Cα) of the alanine residue. This chirality is fundamental to its role in biochemistry and asymmetric synthesis. youtube.com Computational conformational analysis can predict the stable three-dimensional arrangements of the molecule and the energy differences between them.

The presence of the benzyl group introduces additional conformational possibilities due to rotation around the Cα-C'-O-CH₂ bonds and the orientation of the phenyl ring. The protonated amino group (-NH₃⁺) can form intramolecular hydrogen bonds with the ester carbonyl group, further stabilizing certain conformations. The chirality dictates how the molecule interacts with other chiral entities, a principle of utmost importance in biological systems and stereoselective reactions. nasa.govacs.org DFT calculations on complexes between Cu²⁺ and alanine enantiomers have shown that the stability of homochiral (L-L or D-D) versus heterochiral (L-D) complexes can be energetically differentiated, highlighting the influence of chirality on molecular interactions. nasa.gov

Table 2: Representative Torsional Angles for Low-Energy Conformers of an Alanine Ester Analog (Note: Data is based on theoretical studies of alanine derivatives as a model.)

| Conformer | Dihedral Angle ψ (N-Cα-C'-O) | Dihedral Angle φ' (C'-N-Cα-C') | Relative Energy (kcal/mol) |

| I | -45° | 180° | 0.00 |

| II | 60° | 180° | 0.75 |

| III | 180° | 60° | 1.20 |

Structure-Reactivity Relationship (SRR) Investigations

Structure-reactivity relationship (SRR) studies aim to correlate the chemical structure of a molecule with its reactivity. For this compound, reactivity is centered on the amino group, the ester carbonyl group, and the α-carbon. The electronic properties of the benzyl group and the protonated amine significantly influence this reactivity.